molecular formula C14H12N2O4S B2975860 N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide CAS No. 851080-64-3

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide

Cat. No.: B2975860
CAS No.: 851080-64-3
M. Wt: 304.32
InChI Key: WHBWAPLSCDTZPM-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to disruption of cellular processes. For example, it has been shown to inhibit the enzyme DprE1, which is involved in the biosynthesis of the cell wall in Mycobacterium tuberculosis . This inhibition leads to the accumulation of toxic intermediates and ultimately cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide is unique due to the presence of both methoxy groups and the furan-2-carboxamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4S/c1-18-8-5-6-9(19-2)12-11(8)15-14(21-12)16-13(17)10-4-3-7-20-10/h3-7H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBWAPLSCDTZPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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